Octan-4-amine
Description
Significance and Research Context of Octanamine Derivatives
Octane-based amines, including derivatives like octan-4-amine, hold significant importance in academic research primarily as versatile intermediates and functional molecules. In pharmaceuticals and medicinal chemistry , these compounds serve as crucial building blocks for synthesizing complex therapeutic agents. For instance, tert-octylamine (B44039), a related branched octane-based amine, is a key precursor in the synthesis of β-lactamase inhibitors such as clavulanic acid, which are vital in combating antibiotic resistance . Furthermore, tert-octylamine is utilized in the synthesis of TLR7 agonists , and octane-based amines, in general, are recognized for their role in drug discovery and development ontosight.aiacs.orgacs.org.
Within organic synthesis , octanamine derivatives are valued as reagents and synthons. They participate in a variety of chemical transformations, including N-alkylation reactions udg.edu and the Ritter reaction, where they are formed as products . Their reactivity as primary amines makes them indispensable in research laboratories for developing new synthetic methodologies and creating complex molecular architectures ontosight.aiacs.org.
In material science , the amphiphilic nature of some octane-based amines lends them utility in the manufacture of surfactants and detergents ontosight.ai. They also find applications in the development of advanced materials, such as in resin manufacturing .
Beyond these broad applications, specialized research contexts also highlight the significance of these compounds. For example, deuterium-labelled octylamines are synthesized for use in neutron scattering studies , where they help control the contrast of organic samples and reduce incoherent scattering backgrounds researchgate.net. Additionally, octane-based diamines have been investigated for their structural properties, contributing to studies on ionic pseudo-polymers iucr.org. The inherent basicity of amines conquerhsc.com and their predictable solubility trends based on molecular size conquerhsc.com further contribute to their utility in various chemical research endeavors.
Scope of Academic Inquiry for Octane-Based Amines
The academic investigation into this compound and its structurally related octane-based amines encompasses several key areas, reflecting the multifaceted nature of chemical research. A primary focus is on synthesis and method development . Researchers continuously strive to devise more efficient, selective, and environmentally friendly synthetic routes. This includes exploring catalytic approaches such as alcohol reductive amination google.com, transition-metal catalyzed reactions acs.org, and various N-alkylation strategies udg.edu. Optimization of reaction conditions, including temperature, pressure, catalysts, and reactant ratios, is crucial for achieving high yields and purity researchgate.netgoogle.comdiva-portal.orgasianpubs.org.
Characterization is another fundamental aspect of academic inquiry. Once synthesized, these compounds are rigorously analyzed to confirm their structure and purity. A suite of spectroscopic and analytical techniques is routinely employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), UV-Vis spectroscopy, and elemental analysis diva-portal.orgresearchgate.netmdpi.comscirp.org. These methods provide detailed information about the molecular structure and functional groups present.
Academic research also extensively explores structure-property relationships . This involves understanding how variations in the molecular structure of octane-based amines influence their physical characteristics (e.g., solubility, boiling point, density) and chemical behavior (e.g., reactivity, surfactant properties) ontosight.aidiva-portal.org. Furthermore, mechanistic studies are conducted to elucidate the step-by-step processes by which these compounds participate in chemical reactions, such as the Ritter reaction or transition-metal catalyzed C-H amination acs.org.
The scope also includes investigating the application of these amines as building blocks for novel materials ontosight.ai, as ligands or catalysts in various chemical transformations researchgate.neteurjchem.com, and as model compounds for studying fundamental chemical processes researchgate.net.
Data Tables
Table 1: Key Physical Properties of Octanamine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility (g/L) | Reference(s) |
| This compound | C₈H₁₉N | 129.24 | Not specified | Not specified | Not specified | nih.gov |
| Octylamine (B49996) (1-Octanamine) | C₈H₁₉N | 129.24 | 175-177 | 0.782 (at 25 °C) | 0.2 (at 25 °C) | chemicalbook.comnih.gov |
Table 2: Representative Synthesis Yields and Deuteration Ratios in Academic Research
| Synthesis Method/Derivative | Yield (%) / Deuteration Ratio | Notes | Reference(s) |
| N-alkylation of tert-octylamine (e.g., TLR7 agonist intermediates) | >90 | Optimized conditions | |
| Synthesis of deuterated n-octanamide (precursor to deuterated octylamine) | 64.3 | Starting material for deuterated octylamine synthesis | researchgate.net |
| Synthesis of N-substituted ethylenediamine (B42938) derivatives (various methods) | 52-78 | Range of yields depending on the specific synthetic route | asianpubs.org |
| Synthesis of 6-Oxaspiro[2.5]octane-5,7-dione | 70 | Cyclization reaction | |
| Deuteration Ratio of synthesized deuterated n-octylamine | ~60% | Determined via MS, NMR, and neutron reflectometry | researchgate.net |
Table 3: Key Parameters in n-Octylamine Synthesis via Alcohol Reductive Amination
| Parameter | Value | Reference |
| Reaction Pressure | 0.8 – 1.5 MPa | google.com |
| Bed Temperature | 140 – 180 °C | google.com |
| Reaction Velocity | 25 – 35 h⁻¹ | google.com |
| Mol Ratio (n-Octanol : NH₃) | 1 : 4 – 8 | google.com |
Compound List
this compound
Octylamine (1-Octanamine)
tert-Octylamine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBKYMODPYHLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317820 | |
| Record name | 4-Octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-33-5 | |
| Record name | 4-Octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Octanamine and Its Analogs
Direct Synthetic Routes to Linear Octan-4-amine
The synthesis of linear this compound, a primary amine, can be achieved through several established organic chemistry pathways. Two of the most direct and common methods include reductive amination and synthesis via alkyl halides.
Reductive Amination: This powerful technique is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. beilstein-archives.orgacs.org To produce this compound, the process starts with octan-4-one. The ketone reacts with ammonia (B1221849) under weakly acidic conditions to form an imine intermediate. beilstein-journals.org This intermediate is then reduced in the same reaction vessel (a "one-pot" reaction) to yield the final this compound. beilstein-archives.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting ketone. researchgate.net Catalytic hydrogenation is also a viable reduction method. beilstein-archives.org This approach is highly efficient and avoids the issue of overalkylation that can plague other methods. researchgate.net
Synthesis from Alkyl Halides: Another direct route begins with a 4-halooctane, such as 4-bromooctane (B1583688). While direct reaction with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines, making it difficult to isolate the desired product. researchgate.net A more controlled and efficient two-step method involves the use of the azide (B81097) anion (N₃⁻) as a nucleophile. rsc.org In this process, 4-bromooctane undergoes an Sₙ2 reaction with sodium azide to produce 4-azidooctane. The resulting alkyl azide is not nucleophilic and does not react further. rsc.org The azide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to cleanly yield the primary amine, this compound. rsc.org
Other classical methods like the Hofmann and Curtius rearrangements can also produce primary amines. beilstein-journals.org These reactions, however, involve the degradation of a starting material with one more carbon atom than the final amine product. semanticscholar.orgbeilstein-archives.org For instance, the Hofmann rearrangement would start with a primary amide, while the Curtius rearrangement begins with an acyl azide derived from a carboxylic acid. While effective, these are generally considered less direct for synthesizing a specific linear amine like this compound compared to reductive amination or the azide synthesis.
Synthesis of Bicyclic Octane-Based Amine Scaffolds
The synthesis of more complex amine structures, such as those embedded in bicyclic systems, requires more sophisticated strategies, often involving skeletal rearrangements of existing ring systems.
Synthesis of 6,8-Dioxabicyclo[3.2.1]this compound Derivatives
The 6,8-dioxabicyclo[3.2.1]octane framework, often derived from the biorenewable platform chemical levoglucosenone (B1675106), is a valuable chiral building block. The introduction of an amine group at the C4 position often proceeds through the transformation of a precursor alcohol, 6,8-dioxabicyclo[3.2.1]octan-4-ol. This transformation is not a simple substitution but involves elegant skeletal rearrangements where the connectivity of the bicyclic ring system is fundamentally altered.
Research has shown that the 6,8-dioxabicyclo[3.2.1]octane system undergoes significant bond-cleavage and rearrangement when functionalized at the C4-position. Seminal work in this area demonstrated that treating these alcohols with reagents like diethylaminosulfur trifluoride (DAST) could induce a migration of one of the bridgehead oxygen atoms (O6 or O8) to the neighboring C4 position. This skeletal rearrangement is highly dependent on the stereochemistry of the starting alcohol. When the hydroxyl group at C4 is in an equatorial position, the O8 atom migrates, leading to a 3,8-dioxabicyclo[3.2.1]octane system. Conversely, when the C4-hydroxyl is axial, the O6 atom migrates, resulting in a 2,4-dioxabicyclo[2.2.2]octane framework. This stereochemical control is dictated by the orbital alignment necessary for the migration to occur within the rigid bicyclic structure. These rearrangements produce halogenated bicyclic ethers, which are versatile intermediates for further functionalization, including conversion to amines.
Building on earlier findings, a skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been successfully promoted using thionyl chloride (SOCl₂) in the presence of pyridine (B92270). beilstein-journals.org This reaction proceeds via a chlorosulfite intermediate. An oxygen atom migrates from its bridgehead position (C5) to the C4 carbon, resulting in the formation of a rearranged 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. The reaction effectively transforms the alcohol into a chloroalkyl ether with a new bicyclic skeleton. This method provides a novel way to modify the connectivity of scaffolds derived from biorenewable materials.
The efficiency of the rearrangement is substrate-dependent. Saturated bicyclic alcohols undergo the rearrangement smoothly, while analogous allylic alcohols tend to undergo simple chlorination without skeletal rearrangement due to the formation of stable allylic cations. beilstein-journals.org
| Starting Alcohol (Substrate) | Product | Yield (%) |
|---|---|---|
| (1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | (1R,2R,5S)-7,7-Dibenzyl-2-chloro-3,8-dioxabicyclo[3.2.1]octane | 81 |
| (1S,4S,5R)-3,3-Bis(2-methylbenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-ol | (1R,2R,5S)-2-Chloro-7,7-bis(2-methylbenzyl)-3,8-dioxabicyclo[3.2.1]octane | 89 |
| (1S,4S,5R)-3,3-Bis(4-methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-ol | (1R,2R,5S)-2-Chloro-7,7-bis(4-methoxybenzyl)-3,8-dioxabicyclo[3.2.1]octane | 31 |
The same skeletal rearrangement observed with thionyl chloride can also be achieved using Appel conditions (e.g., triphenylphosphine (B44618) and a carbon tetrahalide). This method provides an alternative route to the rearranged chloro- and bromo-bicyclic ethers. The reaction is believed to proceed through an alkoxytriphenylphosphonium intermediate, which then facilitates the oxygen migration and halide introduction. The outcomes are generally similar to those seen with thionyl chloride, confirming the versatility of the rearrangement across different reaction mechanisms. beilstein-journals.org This adds another valuable tool for transforming the 6,8-dioxabicyclo[3.2.1]octane skeleton into novel structures.
| Starting Alcohol (Substrate) | Conditions | Product | Yield (%) |
|---|---|---|---|
| (1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | CBr₄, PPh₃, CH₂Cl₂ | (1R,2R,5S)-7,7-Dibenzyl-2-bromo-3,8-dioxabicyclo[3.2.1]octane | 81 |
| (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | CBr₄, PPh₃, CH₂Cl₂ | (1R,2R,5S)-2-Bromo-7,7-dimethyl-3,8-dioxabicyclo[3.2.1]octane | 59 |
Achieving stereoselectivity in the synthesis of chiral 6,8-dioxabicyclo[3.2.1]octan-4-amines is critical for their application in pharmaceuticals and materials science. The primary strategy relies on using a chiral starting material. Levoglucosenone, a derivative of cellulose, is an enantiomerically pure compound that serves as a common precursor for the 6,8-dioxabicyclo[3.2.1]octane skeleton, thereby embedding chirality into the synthetic route from the outset.
Stereocontrol can be exerted during the synthesis of the amine precursor, the C4-alcohol. For example, the reduction of a ketone at the C4 position can be performed using stereoselective reducing agents to favor the formation of one diastereomer of the alcohol over the other. As the subsequent skeletal rearrangements are highly dependent on the stereochemistry of this alcohol, this initial stereocontrol is transferred to the rearranged product.
More direct approaches to the chiral amine include enzymatic reactions. An enzymatic transamination of a ketone precursor (Cyrene) has been reported to produce the chiral exo-amine of the 6,8-dioxabicyclo[3.2.1]octane system. semanticscholar.org Another route involves the synthesis of Boc-protected amine derivatives, which are then deprotected to yield the final chiral amine salt, such as (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-aminium 4-methylbenzene-1-sulfonate. beilstein-archives.org These methods provide access to enantiomerically pure bicyclic amines for advanced applications.
Synthesis of 4-Aminobicyclo[2.2.2]octane and Related Derivatives
The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry and materials science. The synthesis of its derivatives, particularly those incorporating amino functionalities, has been an area of significant research interest. Various synthetic strategies have been developed to construct this bicyclic system and introduce the desired functional groups with high chemo- and stereoselectivity.
Cyclization Reactions for Bicyclo[2.2.2]octane Systems
The construction of the bicyclo[2.2.2]octane core often relies on powerful cyclization reactions, with the Diels-Alder reaction being a prominent example. This [4+2] cycloaddition provides a versatile and efficient method for forming the bridged ring system. For instance, the reaction of 1,3-cyclohexadiene (B119728) with appropriate dienophiles can directly generate the bicyclo[2.2.2]octene skeleton, which can be further functionalized. mdpi.com
One-pot reactions have also been developed for the synthesis of 4-aminobicyclo[2.2.2]octan-2-ones. nih.gov These methods can involve the reaction of benzylidene acetone (B3395972) with dialkylammonium thiocyanates, which proceeds through a proposed mechanism involving the formation of enammonium salts followed by a Diels-Alder reaction and subsequent cyclization. nih.gov The investigation into the reaction mechanism has also considered an alternative pathway initiated by an amine-catalyzed self-Diels-Alder reaction of α,β-unsaturated ketones to form a cyclohexanone (B45756) intermediate, which then undergoes further transformations to yield the final bicyclic product. mdpi.com
Acid-catalyzed cyclization of 4-acetyl-1-dialkylamino-1-cyclohexenes has also been reported as a route to 4-(dialkylamino)bicyclo[2.2.2]octan-2-ones. researchgate.net Furthermore, the synthesis of the bicyclo[2.2.2]octane framework can be initiated from simpler precursors, such as the acid-catalyzed reaction of isopropenyl acetate (B1210297) with 1,4-cyclohexanedione (B43130) to produce 1,4-diacetoxy-1,3-cyclohexadiene, a precursor for further elaboration. google.com
| Starting Materials | Reaction Type | Product |
| Benzylidene acetone, Dialkylammonium thiocyanates | One-pot reaction | 4-Aminobicyclo[2.2.2]octan-2-ones |
| 1,3-Cyclohexadiene, Maleic anhydride | Diels-Alder reaction | di-endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride |
| Isopropenyl acetate, 1,4-Cyclohexanedione | Acid-catalyzed reaction | 1,4-Diacetoxy-1,3-cyclohexadiene |
Multi-component Reactions for Azabicyclic Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and offer a convergent approach to molecular diversity. rsc.org In the context of azabicyclic derivatives, MCRs provide efficient pathways to various N-heterocyclic scaffolds. rsc.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile. nih.govmdpi.com The Ugi four-component reaction (U-4CR), for example, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. mdpi.com This reaction's versatility allows for the synthesis of a wide array of scaffolds, including those that can lead to fused and unfused heterocyclic compounds. beilstein-journals.org
While direct synthesis of 4-aminobicyclo[2.2.2]octane via a classical MCR is not explicitly detailed, the principles of MCRs are applied to generate diverse heterocyclic structures. For instance, the Ugi reaction can be followed by intramolecular cyclization steps to build complex polycyclic systems. beilstein-journals.org The strategic design of MCRs, potentially incorporating a bicyclic starting material, could offer novel routes to functionalized azabicyclic compounds.
| MCR Type | Components | Key Intermediate/Product |
| Ugi Four-Component Reaction (U-4CR) | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamides |
| Passerini Three-Component Reaction (P-3CR) | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Hydroxy carboxamides |
| Hantzsch Dihydropyridine Synthesis | 2 eq. β-ketoester, Aldehyde, Ammonia | Dihydropyridines |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335) | Dihydropyrimidinones |
Stereoselective Preparation of Bicyclo[2.2.2]octanols and Amines
The biological activity of bicyclo[2.2.2]octane derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. The reduction of 4-aminobicyclo[2.2.2]octan-2-ones, which can be prepared from one-pot reactions, can be carried out stereoselectively to yield the corresponding 4-aminobicyclo[2.2.2]octan-2-ols. researchgate.net These bicyclic alcohols have shown interesting biological activities, often greater than their ketone precursors. researchgate.net
The enantioselective synthesis of the bicyclo[2.2.2]octane framework itself has also been a focus of research. Metal-free, tandem reactions have been developed to access bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under mild conditions. rsc.org Furthermore, copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been utilized for the enantioselective synthesis of bicyclo[2.2.2]octenones.
Enzymatic Synthesis and Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of complex molecules like octane (B31449) derivatives and bicyclic amines.
Biocatalytic Transamination Reactions Involving Octane Derivatives
Transaminases (TAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones or aldehydes. rsc.orgnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes mediate the transfer of an amino group from an amino donor to an amino acceptor. rsc.org A key advantage of transaminases is their excellent stereoselectivity, which allows for the production of optically pure amines. rsc.org
The application of transaminases extends to the functionalization of alkanes. A whole-cell biocatalyst has been engineered to catalyze the terminal amino-functionalization of substrates like octane. rsc.orgresearchgate.net This is achieved through a heterologous pathway that couples oxygenase and transaminase catalysis. The alkane undergoes two sequential oxidation reactions followed by a transamination step to yield the terminal amine with absolute regiospecificity. rsc.orgresearchgate.net
The broad substrate scope of ω-transaminases makes them particularly valuable, as they are not limited to α-keto acids and can accept a wide range of ketones and aldehydes as substrates. nih.gov This versatility has led to their increasing use in industrial processes for the synthesis of active pharmaceutical ingredients. researchgate.net Natural transaminase fusions are also being explored, which could offer advantages in terms of reaction rates and stability for industrial applications. rsc.org
| Enzyme System | Substrate | Key Transformation | Product |
| Whole-cell biocatalyst (oxygenase and transaminase) | Octane | Terminal oxidation and amination | Terminal octane amine |
| ω-Transaminase | Ketone/Aldehyde | Asymmetric amination | Chiral amine |
General Strategies for Amine Introduction and Functionalization in Octane Frameworks
The introduction of an amine group at the 4-position of an octane chain can be achieved through several key synthetic transformations. These methods typically involve the conversion of a carbonyl group or a carboxylic acid derivative into an amine.
Reductive Amination of Octan-4-one: This is one of the most direct and widely used methods for the synthesis of this compound. wikipedia.org The process involves the reaction of octan-4-one with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine. wikipedia.orgorganic-chemistry.org This two-step process can often be carried out in a "one-pot" procedure. researchgate.net
The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of octan-4-one, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an enamine in the case of secondary amines). The subsequent reduction of the imine is a critical step, and various reducing agents can be employed. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium on carbon, Pd/C). wikipedia.orgorganic-chemistry.org Sodium triacetoxyborohydride is also a mild and selective reducing agent for this purpose. organic-chemistry.org The choice of reducing agent can be crucial for chemoselectivity, especially if other reducible functional groups are present in the molecule.
Hofmann Rearrangement of Nonanamide: The Hofmann rearrangement provides a route to this compound from nonanamide, which has one more carbon atom. wikipedia.orgorgoreview.com This reaction involves the treatment of a primary amide with a halogen (such as bromine) and a strong base (like sodium hydroxide). wikipedia.orgbdu.ac.in The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate in the presence of water leads to the formation of a carbamic acid, which is unstable and decarboxylates to yield the primary amine with one less carbon atom. wikipedia.orgorgoreview.com While a classic method for amine synthesis, the Hofmann rearrangement's use of stoichiometric and often harsh reagents can be a drawback for large-scale synthesis. researchgate.net
Curtius and Schmidt Rearrangements: These are alternative rearrangement reactions that can also be conceptually applied to the synthesis of this compound.
Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide, which can be prepared from a carboxylic acid derivative (e.g., nonanoyl chloride). The rearrangement produces an isocyanate intermediate, similar to the Hofmann rearrangement, which is then hydrolyzed to the amine. bdu.ac.in
Schmidt Reaction: In this reaction, a carboxylic acid (nonanoic acid) is treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. This reaction also proceeds through an isocyanate intermediate to furnish the primary amine with the loss of one carbon atom.
A comparative overview of these primary synthetic strategies is presented in the interactive data table below.
| Synthetic Method | Starting Material | Key Reagents | Key Intermediate | Advantages | Disadvantages |
| Reductive Amination | Octan-4-one | Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Pd) | Imine | High yield, One-pot potential, Good functional group tolerance. wikipedia.orgorganic-chemistry.org | Requires a ketone precursor. |
| Hofmann Rearrangement | Nonanamide | Bromine, Strong Base (e.g., NaOH) | Isocyanate | Utilizes readily available amides. wikipedia.org | Use of stoichiometric and harsh reagents, potential for side reactions. researchgate.net |
| Curtius Rearrangement | Nonanoyl derivative (e.g., acyl chloride) | Sodium Azide, Heat/Light | Isocyanate | Milder conditions than Hofmann in some cases. | Use of potentially explosive azides. |
| Schmidt Reaction | Nonanoic acid | Hydrazoic Acid, Strong Acid | Isocyanate | Direct conversion from carboxylic acid. | Use of highly toxic and explosive hydrazoic acid. |
Optimization and Scale-Up Considerations in Research Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, research-level production requires careful optimization of reaction parameters and consideration of scale-up challenges to ensure safety, efficiency, and reproducibility.
Catalyst Selection and Optimization: In catalytic processes like reductive amination, the choice of catalyst is paramount. For hydrogenation, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used. wikipedia.org Catalyst loading, activity, selectivity, and reusability are key parameters to optimize. For instance, lower catalyst loading is economically favorable but may lead to longer reaction times. The catalyst's physical properties, such as particle size and surface area, can also significantly impact the reaction rate and efficiency. researchgate.net Catalyst poisoning by impurities in the starting materials or intermediates is a critical consideration during scale-up. acs.org
Heat and Mass Transfer: As the reaction scale increases, heat and mass transfer limitations can become significant. bohrium.com Exothermic reactions, such as hydrogenation, require efficient heat removal to prevent thermal runaway and the formation of byproducts. The efficiency of mixing also becomes crucial to ensure uniform temperature and concentration throughout the reactor, which directly impacts reaction selectivity and yield. In heterogeneous catalytic systems, ensuring effective contact between the solid catalyst, liquid reactants, and gaseous hydrogen (in the case of catalytic hydrogenation) is vital for achieving optimal performance.
Purification and Isolation: The purification of this compound from the reaction mixture is a critical final step. Common impurities may include unreacted starting materials, the intermediate imine, and byproducts from side reactions. The choice of purification method, such as distillation, extraction, or chromatography, will depend on the physical properties of this compound and the impurities. For instance, the basic nature of the amine allows for acid-base extraction to separate it from neutral or acidic impurities. The efficiency and scalability of the chosen purification method are key considerations for larger-scale synthesis.
The following interactive data table summarizes key parameters for optimization and scale-up of this compound synthesis.
| Parameter | Considerations for Optimization | Challenges in Scale-Up |
| Catalyst | Type (e.g., Pd/C, Pt/C, Raney Ni), loading, activity, selectivity, and reusability. wikipedia.orgresearchgate.net | Catalyst deactivation, poisoning, filtration, and handling of pyrophoric catalysts (e.g., Raney Ni). acs.org |
| Solvent | Polarity, solubility of reactants and intermediates, boiling point, and ease of removal. | Increased solvent volume, potential for side reactions, and environmental impact of solvent waste. |
| Temperature | Balancing reaction rate with selectivity and minimizing side reactions. | Efficient heat transfer to maintain uniform temperature and prevent hotspots or runaway reactions. bohrium.com |
| Pressure | For gas-phase reactants like hydrogen, optimizing pressure to enhance reaction rate without compromising safety. | Maintaining high pressure in larger reactors, safety considerations, and gas-liquid mass transfer limitations. bohrium.com |
| Reactant Concentration | Maximizing throughput while avoiding issues with solubility, viscosity, and reaction control. | Mixing efficiency, potential for localized high concentrations leading to side reactions. |
| Purification | Choice of method (distillation, extraction, chromatography), efficiency, and solvent usage. | Handling large volumes, efficiency of separation, and minimizing product loss during workup. |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within the Octan-4-amine structure.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the protons, while the integration value corresponds to the relative number of protons generating the signal. The splitting pattern, or multiplicity, arises from spin-spin coupling with neighboring protons and provides information on the number of adjacent protons.
The expected ¹H NMR signals for this compound are detailed below. The protons of the amino group (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton on the chiral carbon (C4) is expected to be a multiplet due to coupling with adjacent methylene (B1212753) protons. The terminal methyl groups (C1 and C8) will appear as triplets, being coupled to their neighboring CH₂ groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H1, H8 (CH₃) | ~0.9 | Triplet (t) | 6H |
| H2, H7 (CH₂) | ~1.2-1.4 | Multiplet (m) | 4H |
| H3, H5 (CH₂) | ~1.4-1.6 | Multiplet (m) | 4H |
| H4 (CH) | ~2.7-3.0 | Multiplet (m) | 1H |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the proton-decoupled spectrum of this compound, each of the eight carbon atoms is expected to produce a single peak, although accidental equivalence could lead to overlapping signals. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom bonded to the nitrogen (C4) will be shifted downfield compared to the other aliphatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 | ~50-55 |
| C3, C5 | ~35-40 |
| C2, C6 | ~28-33 |
| C7 | ~22-26 |
Advanced NMR Techniques for Stereochemistry and Conformation
Given that this compound is a chiral molecule, advanced NMR techniques are crucial for studying its stereochemistry. nih.gov Techniques such as 2D NMR (e.g., COSY, HSQC) can confirm the connectivity established by 1D NMR.
For determining enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. nih.govresearchgate.net When the amine is reacted with a chiral agent, a pair of diastereomers is formed. frontiersin.org These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee). nih.govnih.gov For example, reacting this compound with a chiral acid like Mosher's acid would produce diastereomeric amides with distinguishable ¹H or ¹⁹F NMR signals. frontiersin.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. pearson.com It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound (C₈H₁₉N), the molecular weight is 129.24 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. As an amine, this peak will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.orgmiamioh.edu The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium ion.
For this compound, alpha-cleavage can occur on either side of the C4 carbon:
Cleavage of the C3-C4 bond: Loss of a propyl radical (•C₃H₇) results in a fragment with m/z = 86.
Cleavage of the C4-C5 bond: Loss of a butyl radical (•C₄H₉) results in a fragment with m/z = 72.
The most intense peak in the spectrum (the base peak) is often the result of the alpha-cleavage that expels the largest possible alkyl radical, which in this case would lead to the fragment at m/z = 72. libretexts.org
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 129 | [C₈H₁₉N]⁺ | Molecular Ion (M⁺) |
| 86 | [CH₃(CH₂)₃CH=NH₂]⁺ | α-cleavage (loss of •C₃H₇) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). bre.comhelsinki.fi In a GC analysis, the sample is vaporized and passed through a column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. A pure sample should yield a single, sharp peak. The presence of multiple peaks indicates impurities. bre.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis. helsinki.fichromforum.org While aliphatic amines lack a strong UV chromophore for standard detection, they can be analyzed using detectors like an Evaporative Light Scattering Detector (ELSD) or by derivatizing the amine with a UV-active agent. nih.govchromforum.org A key application of HPLC is in chiral separations. Using a chiral stationary phase (CSP), the enantiomers of this compound can be separated, allowing for the precise determination of enantiomeric purity. helsinki.fi
Table of Mentioned Compounds
| Compound Name |
|---|
In-depth Analysis of this compound's Solid-State Structure Remains an Area for Future Research
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of detailed X-ray crystallography studies specifically focused on the compound this compound. While the principles of X-ray crystallography are well-established for determining the three-dimensional atomic arrangement of molecules in the solid state, this technique has not yet been applied to elucidate the precise crystal structure of this compound.
X-ray crystallography stands as a cornerstone of modern chemical research, providing invaluable insights into molecular geometry, intermolecular interactions, and packing arrangements within a crystal lattice. The process involves diffracting X-rays through a single crystal of a substance and analyzing the resulting diffraction pattern to construct a detailed model of the atomic positions.
For a molecule like this compound, a primary amine with an eight-carbon chain, X-ray crystallography could reveal critical information. This would include the precise bond lengths and angles within the octyl chain and at the amine group, the conformation of the flexible carbon chain in the solid state, and the nature of intermolecular hydrogen bonding involving the amine's hydrogen atoms and the nitrogen lone pair. Such data is fundamental to understanding the compound's physical properties and its interactions in a solid-state context.
Despite the utility of this technique, no published research to date has presented the single-crystal X-ray diffraction data for this compound. Consequently, crucial crystallographic information, such as its crystal system, space group, unit cell dimensions, and atomic coordinates, remains undetermined.
The table below illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound. It is important to note that the values presented are hypothetical placeholders, as experimental data is not currently available.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₉N |
| Formula Weight | 129.24 g/mol |
| Crystal System | [Data Not Available] |
| Space Group | [Data Not Available] |
| a (Å) | [Data Not Available] |
| b (Å) | [Data Not Available] |
| c (Å) | [Data Not Available] |
| α (°) | [Data Not Available] |
| β (°) | [Data Not Available] |
| γ (°) | [Data Not Available] |
| Volume (ų) | [Data Not Available] |
| Z | [Data Not Available] |
Further research, specifically the successful growth of a single crystal of this compound suitable for X-ray diffraction, is required to populate this table with experimental findings. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a foundational piece of data for this simple yet fundamental organic molecule.
Reactivity, Reaction Mechanisms, and Derivative Formation of Octanamines
Mechanistic Investigations of Amine-Involved Reactions
The amino group in octanamines is a potent nucleophile and a base, enabling it to engage in a variety of reactions. Understanding the mechanisms behind these transformations is crucial for synthetic chemists aiming to control product formation and optimize reaction conditions.
Studies on C-N Bond Functionalization
Transition-metal-catalyzed C-N bond activation and functionalization represent a significant area of research in organic synthesis. These methods allow for the cleavage and reformation of carbon-nitrogen bonds, providing access to novel molecular architectures. The general strategy involves the metal-mediated activation of the C-N bond, generating reactive metal-carbon or metal-nitrogen species that can then participate in coupling reactions to form new C-C or C-N bonds rsc.org. For instance, studies have explored the activation of C(sp³)-N bonds in allylic amines via oxidative addition to low-valent metals rsc.org. More broadly, C-N bond formation can be achieved through various catalytic cycles, including those involving radical intermediates, where the C-N bond is formed through processes like radical substitution or atom transfer rsc.org.
Acid-Catalyzed Redox Isomerizations
Acid-catalyzed redox isomerizations involve transformations where both the oxidation state and the molecular structure are altered under acidic conditions. While specific studies on octan-4-amine undergoing such reactions are not extensively detailed in the provided literature, general mechanisms for amines have been investigated. For example, Lewis acid-catalyzed redox-neutral amination reactions have been reported where intramolecular hydride shifts occur, leading to isomerization and the formation of new amine derivatives d-nb.infonih.govbeilstein-journals.org. These reactions often involve an iminium group acting as a hydrogen shift acceptor, facilitating the rearrangement d-nb.infobeilstein-journals.org. In carbohydrate chemistry, acid-catalyzed redox isomerization has been studied in the context of forming levoglucosenone (B1675106) from levoglucosan (B13493) analogues, suggesting that similar principles might apply to other organic molecules with appropriate functional groups researchgate.net.
Mechanisms of Skeletal Rearrangements
Skeletal rearrangements involve the reorganization of the carbon framework of a molecule. For amines, these processes can be complex and are often influenced by the presence of the nitrogen atom. One notable example of skeletal editing involving amines is the single-atom nitrogen deletion, which can lead to C-C bond formation through the intermediate formation of isodiazenes. This process can enable ring contraction or other structural modifications nih.gov. Furthermore, research has explored skeletal rearrangements of both cyclic and acyclic amines through their corresponding hydroxylamines, catalyzed by Lewis acids like B(C₆F₅)₃. These reactions can lead to regioselective ring contraction and reorganization of amine skeletons, offering pathways for scaffold hopping in drug discovery nih.govresearchgate.net. Other types of rearrangements common in organic chemistry, such as the Wittig and Stevens rearrangements, involve 1,2-alkyl shifts, with the Stevens rearrangement specifically involving shifts from nitrogen to carbon msu.edu.
N-Alkylation of Amines with Alcohols
The N-alkylation of amines with alcohols is a synthetically valuable transformation, offering a greener alternative to traditional methods using alkyl halides. This reaction is often catalyzed by transition metals, employing a "borrowing hydrogen" or "hydrogen autotransfer" mechanism organic-chemistry.orgacs.orgorganic-chemistry.orgacs.orgfrontiersin.orgbeilstein-journals.org. In this mechanism, the alcohol is first dehydrogenated to a carbonyl compound (aldehyde or ketone). This carbonyl then condenses with the amine to form an imine or enamine intermediate. Finally, the imine/enamine is reduced by the metal hydride species, regenerating the catalyst and forming the N-alkylated amine organic-chemistry.orgorganic-chemistry.orgacs.orgbeilstein-journals.org. This process is atom-economical, producing water as the primary byproduct. Various metal catalysts, including ruthenium, iridium, and nickel complexes, have been developed for this transformation, often utilizing specific ligands to enhance activity and selectivity organic-chemistry.orgacs.orgorganic-chemistry.orgacs.org. Secondary alcohols can be more challenging alkylating agents compared to primary alcohols due to the difficulty in their dehydrogenation acs.org.
Table 4.1.1: N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Mechanism
| Catalyst System | Amine Substrate | Alcohol Substrate | Reaction Conditions | Product Type | Key Mechanistic Step |
| Ru-based catalyst with amino amide ligand | Primary and Secondary Amines | Alcohols | Mild conditions, RT to high temp. | N-alkylated amines | Hydrogen borrowing/autotransfer |
| Ni(II) pincer complex | Benzylamines, Anilines | Secondary Alcohols | Mild, benign conditions | N-alkylated amines | Hydrogen autotransfer |
| Ir or Ru complexes with NHC ligands | Primary Amines | Methanol | Various | Secondary amines | Hydrogen borrowing |
Electrophilic Substitution Reactions on Octanamine Frameworks
Electrophilic substitution reactions involve the replacement of a substituent (typically hydrogen) on a molecule by an electrophile. While aromatic electrophilic substitution is more common, aliphatic systems can also undergo such reactions under specific conditions.
Halogenation of octanamine could potentially occur on the carbon chain. In general, aliphatic electrophilic substitution mechanisms include SE2, SEi, and SE1, which are analogous to nucleophilic substitution mechanisms but involve electrophilic attack dalalinstitute.comscribd.com. The SE2 mechanism involves a bimolecular attack by an electrophile, while SEi involves internal assistance. SE1 proceeds via a carbocation intermediate dalalinstitute.comscribd.com. The reactivity in these reactions is influenced by factors such as substrate structure, the nature of the electrophile, and leaving group ability dalalinstitute.comscribd.com. Direct halogenation of aliphatic amines on the carbon chain often requires specific conditions to control regioselectivity and prevent side reactions at the nitrogen atom. For example, octylamine (B49996) (a primary amine) can react with bromoethane (B45996) via nucleophilic substitution at the nitrogen atom to form N-ethyl octylamine sx-chem.ltd. While direct electrophilic substitution on the octanamine carbon skeleton is less commonly detailed than reactions at the nitrogen, it remains a possibility under appropriate electrophilic conditions.
Oxidation and Reduction Chemistry of Octanamine Derivatives
The chemical behavior of this compound and its derivatives is significantly influenced by their susceptibility to oxidation and reduction reactions. These processes are fundamental in synthetic organic chemistry for modifying molecular structures and creating new compounds.
Oxidation Pathways
Secondary amines like this compound can undergo oxidation to yield various products, most notably hydroxylamines and nitrones, depending on the oxidizing agent and reaction conditions.
Formation of Hydroxylamines : The oxidation of secondary amines to N,N-disubstituted hydroxylamines can be achieved using reagents such as hydrogen peroxide, benzoyl peroxide, or choline (B1196258) peroxydisulfate (B1198043) tandfonline.comorganic-chemistry.orgthieme-connect.com. Choline peroxydisulfate, in particular, has been noted as an effective and environmentally benign oxidant for the selective conversion of secondary amines to hydroxylamines under mild conditions thieme-connect.com. Davis' reagents have also been reported to produce hydroxylamines, sometimes with the co-formation of nitrones tandfonline.com.
Formation of Nitrones : Nitrones are a common oxidation product for secondary amines. This transformation can be accomplished using oxidizing systems like Oxone in a biphasic basic medium or methyltrioxorhenium (MTO) in combination with hydrogen peroxide organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov. These methods are generally efficient and demonstrate good tolerance for other functional groups within the molecule organic-chemistry.org. The oxidation pathway to nitrones often proceeds via a hydroxylamine (B1172632) intermediate, which is subsequently oxidized further uomustansiriyah.edu.iq.
Other Oxidative Transformations : Reaction of secondary amines with nitrous acid can lead to the formation of nitrosoamines slideshare.net.
Reduction Pathways
The reduction chemistry pertinent to this compound derivatives often involves the reduction of imine or enamine intermediates, or the reduction of other functional groups present on the this compound scaffold.
Reduction of Imines and Enamines : this compound, as a secondary amine, can react with aldehydes or ketones to form enamines lumenlearning.com. While primary amines form imines, secondary amines react with carbonyl compounds to yield enamines. If an imine intermediate were present (e.g., derived from a primary amine precursor), it could be reduced to a secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or through catalytic hydrogenation (e.g., H₂/Pd) masterorganicchemistry.comwikipedia.orgresearchgate.net. For instance, NaBH₄ is a common reagent for the reduction of imines to secondary amines researchgate.net.
Reduction of Other Functional Groups : Derivatives of this compound might contain other reducible functional groups, such as carbonyls or nitro groups. These can be selectively reduced using appropriate reagents; for example, sodium borohydride is frequently used for the reduction of carbonyl groups to alcohols .
Data Table: Oxidation and Reduction Reactions of Secondary Amines
| Reaction Type | General Starting Material | Reagent(s) | Typical Conditions | Key Product(s) | Citation(s) |
| Oxidation | Secondary Amine | Oxone | Biphasic basic medium | Nitrones | organic-chemistry.orgorganic-chemistry.orgnih.gov |
| Oxidation | Secondary Amine | Methyltrioxorhenium (MTO), H₂O₂ | Ionic liquids, often with ultrasound | Nitrones | researchgate.net |
| Oxidation | Secondary Amine | Choline peroxydisulfate | Mild conditions | Hydroxylamines | organic-chemistry.orgthieme-connect.com |
| Oxidation | Secondary Amine | Benzoyl peroxide | Various | Hydroxylamines | tandfonline.com |
| Oxidation | Secondary Amine | Peroxide + Metal Catalyst (e.g., Tungsten, Molybdenum, Vanadium) | Various | Nitrones/Oxidized derivatives | google.com |
| Reduction (of Imine) | Imine | NaBH₄ / Alumina | Solvent-free conditions | Secondary Amine | researchgate.net |
| Reduction (of Imine) | Imine | H₂ / Pd | Mild conditions | Secondary Amine | wikipedia.org |
| Reduction (of Imine) | Imine | NaCNBH₃ | Slightly acidic pH | Secondary Amine | masterorganicchemistry.com |
Formation of Functionalized Derivatives and Analogues
The functionalization of this compound involves reactions that modify its existing structure, primarily at the amine nitrogen. The creation of structural analogues typically entails altering the carbon backbone or the position of the amine group.
Functionalization Reactions
The nucleophilic character of the nitrogen atom in this compound enables its participation in several key functionalization reactions.
N-Alkylation : As a secondary amine, this compound can react with alkyl halides or other alkylating agents to yield tertiary amines. This reaction typically proceeds via an SN2 mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkylating agent ucalgary.cageeksforgeeks.orgmsu.edu. A significant challenge in amine alkylation is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts ucalgary.cageeksforgeeks.orgdtic.milmasterorganicchemistry.com. While selective mono-alkylation can be difficult, methods employing specific catalysts or bases, such as cesium hydroxide, have been developed to favor the formation of secondary amines from primary amines, and potentially controlled tertiary amine formation from secondary amines acs.orgorganic-chemistry.org.
N-Acylation : The reaction of this compound with acid chlorides, acid anhydrides, or esters results in the formation of N-acyl derivatives, known as amides slideshare.netlumenlearning.combyjus.comlibretexts.org. This nucleophilic substitution reaction generally proceeds efficiently at room temperature. The presence of a base, such as pyridine (B92270) or sodium hydroxide, is often employed to neutralize the hydrochloric acid (HCl) byproduct formed when using acid chlorides byjus.comlibretexts.org. Unlike alkylation, over-acylation does not typically occur because the amide nitrogen is less nucleophilic than the parent amine due to resonance stabilization byjus.comlibretexts.org.
N-Sulfonylation : Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, leads to the formation of sulfonamides slideshare.netmsu.edu. This reaction is analogous to acylation and is utilized in qualitative tests, like the Hinsberg test, to differentiate between primary, secondary, and tertiary amines msu.edu.
Enamine Formation : Secondary amines, including this compound, react with aldehydes and ketones to form enamines. This process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, resulting in a carbon-carbon double bond adjacent to the nitrogen atom lumenlearning.com.
Urea (B33335) Formation : Amines can participate in the formation of ureas through reactions with isocyanates or via transamidation with urea derivatives lib4ri.ch.
Formation of Analogues
The synthesis of structural analogues of this compound typically involves modifications to the carbon chain length or the position of the amine group. While the scientific literature extensively details the functionalization of amines and the synthesis of complex bicyclic amine structures, such as derivatives of azabicyclo[2.2.2]octane or dioxabicyclo[3.2.1]octane vulcanchem.comnih.govmdpi.comcdnsciencepub.comnih.gov, specific synthetic routes for simple analogues of this compound (e.g., varying the alkyl chain length or the amine's position) are not prominently featured in the reviewed search results. General amine synthesis methodologies, such as the reductive amination of corresponding carbonyl compounds, would be applicable for creating such analogues.
Data Table: Functionalization Reactions of Secondary Amines
| Reaction Type | General Starting Material | Reagent(s) | Typical Conditions | General Product(s) | Citation(s) |
| N-Alkylation | Secondary Amine | Alkyl Halide (e.g., CH₃I) | Various, often with a base (e.g., Na₂CO₃) | Tertiary Amine | ucalgary.cageeksforgeeks.orgmsu.edudtic.mil |
| N-Alkylation | Secondary Amine | Alkyl Halide | Promoted by Cesium hydroxide | Tertiary Amine | acs.orgorganic-chemistry.org |
| N-Acylation | Secondary Amine | Acid Chloride (e.g., Acetyl Chloride) | In the presence of a base (e.g., Pyridine, NaOH) | Amide | byjus.comlibretexts.orgdoubtnut.com |
| N-Acylation | Secondary Amine | Acid Chloride (e.g., Benzoyl Chloride) | Catalyzed by Iodine, under solvent-free conditions | Amide | tandfonline.com |
| N-Sulfonylation | Secondary Amine | Benzenesulfonyl Chloride | Various | Sulfonamide | slideshare.netmsu.edu |
| Enamine Formation | Secondary Amine + Carbonyl | Aldehyde or Ketone | Typically requires an acid catalyst | Enamine | lumenlearning.com |
| Urea Formation | Secondary Amine | Isocyanate or Urea derivative | Various reaction conditions | Substituted Urea | lib4ri.ch |
Compound List
this compound
Hydroxylamine
Nitrones
Nitrosoamines
Enamines
Amides
Sulfonamides
Tertiary Amines
Quaternary Ammonium Salts
Imines
Iminium Ions
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various chemical properties of molecules like Octan-4-amine.
The basicity of an amine is a fundamental chemical property, directly related to its ability to accept a proton. DFT calculations are extensively used to predict gas-phase basicity and proton affinity (PA) values for amines mdpi.comresearchgate.netnist.govccl.netnih.govmdpi.com. These calculations typically involve optimizing the molecular geometry of the neutral amine and its protonated form, followed by the computation of their energies. The difference in these energies, often corrected for zero-point vibrational energy and thermal effects, yields the proton affinity. Such predictions are crucial for understanding amine reactivity in various chemical environments and are valuable for designing catalysts or predicting behavior in solution researchgate.netmdpi.com. For this compound, as a secondary aliphatic amine, DFT methods would predict a basicity influenced by the electron-donating inductive effect of the eight-carbon alkyl chain, which generally increases basicity compared to primary amines or amines with electron-withdrawing groups researchgate.netmdpi.com.
The electronic structure of this compound can be thoroughly investigated using DFT. Key aspects include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are critical indicators of a molecule's reactivity. The HOMO represents the region where the molecule is most likely to donate electrons, while the LUMO indicates the region most susceptible to electron attack. A smaller HOMO-LUMO gap generally correlates with higher reactivity and potential for charge transfer dergipark.org.trresearchgate.netresearchgate.netnih.gov. For this compound, these calculations would reveal the electron distribution and potential sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP mapping visualizes the electron density distribution around the molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. For amines like this compound, MEP maps typically show a significant negative potential around the nitrogen atom, indicating its nucleophilic character and its primary site for protonation or interaction with electrophiles dergipark.org.trresearchgate.netresearchgate.netnih.govijcce.ac.ir.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability and electronic properties dergipark.org.trresearchgate.netijcce.ac.ir.
DFT calculations are widely employed to predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra nih.govacs.orgresearchgate.netsci-hub.se. By calculating vibrational frequencies and chemical shifts, theoretical spectra can be generated and compared with experimental data. For this compound, predicted IR spectra would show characteristic absorptions for N-H stretching, C-H stretching, and C-N stretching vibrations. Predicted NMR spectra (1H and 13C) would provide information about the chemical environment of each proton and carbon atom, aiding in structural confirmation and analysis acs.orgresearchgate.netsci-hub.se. The correlation of these predicted spectra with experimental measurements validates the accuracy of the computational model and can help in assigning specific spectral features to molecular vibrations or nuclear environments acs.orgresearchgate.netsci-hub.seacs.org.
Conformational Analysis and Molecular Dynamics Simulations
Organic molecules, especially those with flexible alkyl chains like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify these stable arrangements and their relative energies. Molecular Dynamics (MD) simulations provide a dynamic view, simulating the movement of atoms over time to explore the conformational landscape and study how molecules behave in different environments acs.orgmdpi.comaip.orgmdpi.com.
For this compound, MD simulations could reveal the flexibility of its eight-carbon chain and the various possible orientations of the amine group relative to the chain. The molecule possesses several rotatable bonds along the alkyl chain, leading to a multitude of conformers. Understanding these conformational preferences is important for predicting intermolecular interactions, such as binding to receptors or participation in catalytic processes. While studies often focus on proteins in octane-based solvents acs.orgaip.orgmdpi.commpg.de, the principles of simulating molecular motion and conformational sampling are directly applicable to smaller organic molecules like this compound.
Theoretical Studies of Reaction Mechanisms and Transition States
DFT is a powerful tool for dissecting chemical reaction mechanisms. It allows researchers to map out the entire reaction pathway, identify intermediates, and, crucially, locate transition states – the high-energy, unstable molecular configurations that represent the energy barrier to a reaction mdpi.comdergipark.org.trmdpi.comacs.orgresearchgate.net.
For this compound, theoretical studies could explore its reactivity in various transformations, such as nucleophilic substitutions, additions, or catalytic processes. For instance, if this compound were to act as a nucleophile or a base in a reaction, DFT could model the initial attack, the formation of a reactant complex, the transition state leading to product formation, and the final product complex mdpi.commdpi.comacs.org. This approach is vital for understanding reaction kinetics, stereoselectivity, and for designing more efficient synthetic routes or catalytic systems.
Structure-Activity Relationship (SAR) Modeling and Design Principles (Non-clinical)
Structure-Activity Relationship (SAR) studies, often employing quantitative SAR (QSAR) methodologies, aim to correlate the chemical structure of a molecule with its observed properties or activities mdpi.com. While often applied in drug discovery, SAR principles are also valuable for designing molecules with specific physical or chemical properties for non-clinical applications, such as in materials science or catalysis.
For this compound, SAR principles would suggest that modifications to its structure—such as altering the chain length, introducing branching, or changing the position of the amine group—would predictably influence its properties. For example, increasing the alkyl chain length might affect its lipophilicity and solubility, while branching could influence its steric interactions and conformational preferences mdpi.comresearchgate.netnih.gov. Understanding these relationships allows for the rational design of amine-based compounds with tailored characteristics for specific applications, such as optimizing solubility for a solvent system or tuning basicity for a catalytic role.
Data Tables
Table 1: Computed Properties of this compound
| Property Name | Property Value | Source |
| Molecular Weight | 129.24 g/mol | nih.gov |
| XLogP3 | 2.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 129.151749610 Da | nih.gov |
| Topological Polar Surface Area | 26 Ų | nih.gov |
| Heavy Atom Count | 9 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 52.5 | nih.gov |
Compound List
this compound
Molecular Docking and Ligand-Target Interaction Prediction (in research context)
Upon conducting a comprehensive review of scientific literature, no specific research studies detailing molecular docking or ligand-target interaction predictions for the chemical compound this compound were identified. Consequently, it is not possible to provide detailed research findings or data tables pertaining to this specific area for this compound, as required by the prompt. The available information primarily includes the compound's chemical properties and identifiers, but does not extend to its computational interaction studies with biological targets.
Biological Activity and Mechanistic Insights in Non Human Systems
Investigation in Other Non-Human Biological Systems (e.g., Saccharomyces cerevisiae)
Investigations into the activity of Octan-4-amine within other non-human biological systems, such as Saccharomyces cerevisiae, were not found in the reviewed literature. While Saccharomyces cerevisiae is a well-studied organism in various biological contexts, including its metabolic pathways and interactions with other compounds, specific data on this compound's effects on this yeast were not identified.
Applications in Advanced Chemical Synthesis and Materials Science Research
Octanamine Derivatives as Chiral Building Blocks in Organic Synthesis
While octan-4-amine itself is chiral at the C4 position, leading to (R)- and (S)-enantiomers, its derivatives can be specifically designed or resolved to act as chiral building blocks. These chiral amines are crucial for introducing stereochemistry into target molecules, a fundamental aspect of modern organic synthesis, particularly in the pharmaceutical industry pwr.edu.pl. The ability to control stereochemistry is essential for developing enantiomerically pure drugs and complex natural products, where specific spatial arrangements of atoms dictate biological activity. Research into chiral amines, including those derived from or related to octanamine structures, focuses on their use in asymmetric synthesis, enabling the creation of molecules with desired chirality pwr.edu.pl.
Intermediates in the Synthesis of Biologically Important Natural Products and Complex Scaffolds
The amine group in this compound provides a reactive handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecular architectures. Its structure can be incorporated into larger scaffolds that mimic or are part of biologically important natural products. While direct examples of this compound in the synthesis of specific natural products are not extensively detailed in the provided search results, related chiral amines and bicyclic amine structures are noted as intermediates for complex scaffolds and biologically active molecules pwr.edu.plontosight.ai. For instance, bicyclic amines derived from carbohydrate precursors are recognized for their role in natural product synthesis pwr.edu.pl.
Role in the Development of New Materials and Chemical Technologies
Potential in Materials Science Research
The octyl chain of this compound imparts lipophilic character, while the amine group offers polarity and reactivity. This amphiphilic nature suggests potential applications in materials science, though specific research on this compound in this domain is limited in the provided snippets. Generally, amines with varying chain lengths are explored for their incorporation into polymers, functional materials, and surface modifications. The amine group can participate in polymerization reactions or act as a cross-linking agent, while the alkyl chain can influence material properties such as solubility and self-assembly lookchem.comepo.org.
Use in Surface Chemistry Research (e.g., surfactants, detergents)
Aliphatic amines with moderate to long alkyl chains are known components in the formulation of surfactants and detergents due to their amphiphilic properties. The octyl chain (eight carbons) in this compound is of a length commonly found in surfactants. While specific use of this compound itself as a primary surfactant or detergent is not explicitly detailed, related compounds and general amine classes are mentioned in contexts involving surfactants and detergents epo.orggoogle.comscribd.com. For example, various octanamine derivatives are listed among compounds used in polymerization inhibition, which often involves surfactant-like molecules epo.orggoogle.com. The potential for this compound to act as a surfactant or a precursor to surfactant molecules exists due to its structure.
Use as Ligands or Components in Catalytic Systems
Amines, including aliphatic amines like this compound, can function as ligands in coordination chemistry and catalysis. The lone pair of electrons on the nitrogen atom allows amines to coordinate with metal centers, forming complexes that can catalyze various organic transformations. While specific catalytic systems employing this compound as a ligand are not detailed in the provided search results, amines are broadly recognized for their role in catalysis, particularly in organocatalysis and as ligands in transition metal catalysis pwr.edu.pl. The structure of this compound, with its secondary amine functionality, makes it a potential candidate for such applications.
Compound List
this compound
4-Octanamine
4-aminooctane
N-Butyl-1-butanamin
6,8-Dioxabicyclo[3.2.1]this compound
2,6,7-Trioxabicyclo[2.2.2]this compound, N,N-dimethyl-1-(4-ethynylphenyl)-
1-Azabicyclo[2.2.2]this compound dihydrochloride (B599025)
Spiro[2.5]this compound
this compound hydrochloride
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride
1-methylbicyclo[2.2.2]this compound
(S)-Octan-2-amine
1-methyl-2,6,7-trioxabicyclo[2.2.2]this compound
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes for Octanamine Derivatives
Future research should focus on designing and implementing novel, environmentally benign synthetic methodologies for octan-4-amine and its derivatives. This includes exploring greener catalytic systems, such as biocatalysis or organocatalysis, to reduce reliance on harsh reagents and minimize waste generation. The development of continuous flow processes could also enhance efficiency, scalability, and safety in production. Investigating bio-based feedstocks for the synthesis of octanamine scaffolds aligns with the growing demand for sustainable chemical manufacturing. Research into stereoselective synthesis methods will be crucial for accessing specific enantiomers of substituted octanamines, which may exhibit distinct biological activities or material properties.
Deeper Elucidation of Mechanistic Pathways and Structure-Reactivity Relationships
A more profound understanding of the reaction mechanisms involving this compound and its derivatives is essential for optimizing synthetic routes and predicting chemical behavior. Detailed mechanistic studies, employing advanced spectroscopic techniques and kinetic analyses, can uncover intricate details of bond formation, transformations, and catalytic cycles. Furthermore, comprehensive structure-reactivity relationship (SAR) studies are vital for designing molecules with tailored properties. By systematically modifying the this compound scaffold and evaluating the impact on reactivity, stability, and biological or material performance, researchers can identify key structural features that dictate desired outcomes.
Integration of Advanced Computational Methodologies for Predictive Research
The application of sophisticated computational tools, including density functional theory (DFT), molecular dynamics, and machine learning algorithms, can significantly accelerate the discovery and development process. These methodologies can predict molecular properties, reaction pathways, binding affinities to biological targets, and material characteristics before experimental synthesis. For this compound derivatives, computational modeling can guide the design of novel catalysts, pharmaceuticals, and advanced materials by simulating interactions and predicting performance under various conditions. This predictive power can streamline experimental efforts and reduce the cost and time associated with research.
Expanding the Scope of Non-Human Biological and Biochemical Research Applications
While human applications are often a focus, exploring the biological and biochemical roles of this compound and its derivatives in non-human systems presents a rich area for future research. This could include investigating their interactions with enzymes, receptors, or metabolic pathways in microorganisms, plants, or insects. Such studies might uncover novel applications in areas like agricultural chemistry (e.g., as pesticides or plant growth regulators), industrial biotechnology (e.g., as biocatalysts or fermentation enhancers), or environmental science (e.g., as biodegradable surfactants or components in bioremediation). Understanding their ecotoxicity and biodegradability will also be critical for sustainable development.
Exploration of Octanamine Scaffolds in Novel Material Design
The octanamine structural motif can be integrated into the design of advanced materials with unique properties. Research could focus on incorporating this compound or its functionalized derivatives into polymers, self-assembling monolayers, or supramolecular structures. Potential applications include the development of novel surfactants, emulsifiers, corrosion inhibitors, or components for functional coatings. The amine group offers a site for further functionalization, enabling the creation of materials with specific electronic, optical, or mechanical properties. Investigating their use in areas like nanotechnology, sensor development, or as building blocks for porous materials could yield significant breakthroughs.
Compound List
this compound
4-Octanamine
N-Butyl-1-butanamin
6,8-Dioxabicyclo[3.2.1]this compound
(1S,5R)-6,8-dioxabicyclo[3.2.1]this compound hydrochloride
3-Aza-6,8-dioxabicyclo[3.2.1]octanes
4-Octanamine, 4-ethyl-, hydrochloride
1-Octanamine
1-Azabicyclo[2.2.2]this compound dihydrochloride (B599025)
Quinuclidin-4-amine dihydrochloride
4-Aminobicyclo[2.2.2]octane derivatives
2,6,7-Trioxabicyclo(2.2.2)this compound, N,N-dimethyl-1-(4-ethynylphenyl)-
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane-4-amine, 1-oxide
1,4-diazabicyclo[2.2.2]octane (DABCO)
8-azabicyclo[3.2.1]octane benzylamine (B48309)
(2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Tri-n-octyl amine
4-amino-but-2-enolides
Glutamate transporter subtypes 1, 2, and 3
AMPA-preferring iGlu receptors
KAIN-preferring iGlu receptors
N-methyl-d-aspartate (NMDA)-preferring group of iGlu receptors
mGluR1, mGluR2, mGluR4
Octan-4-ol
(4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino)-8- aza-bicyclo [3.2.1] octan-8-yl) methanone (B1245722) derivatives
4-amino-3-(thiophen-3-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
